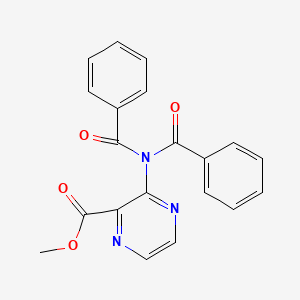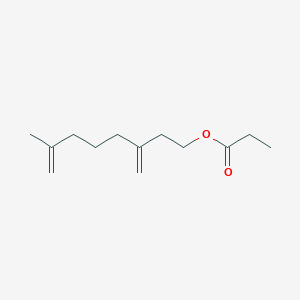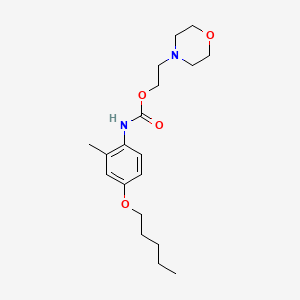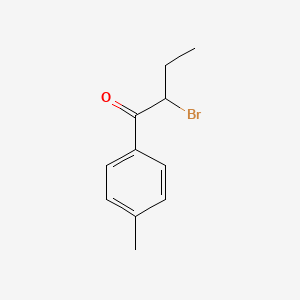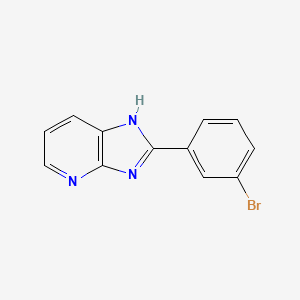
2-(3-Bromophenyl)-1H-imidazo(4,5-b)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Bromophenyl)-1H-imidazo(4,5-b)pyridine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its potential biological activities. This compound features a bromophenyl group attached to an imidazo-pyridine scaffold, which is known for its diverse pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)-1H-imidazo(4,5-b)pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-bromobenzaldehyde with 2-aminopyridine in the presence of a suitable catalyst and solvent. The reaction conditions often include heating and the use of a base to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the choice of solvents and catalysts can be tailored to ensure scalability and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Bromophenyl)-1H-imidazo(4,5-b)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to introduce additional functional groups or reduction to modify existing ones.
Cyclization Reactions: Further cyclization can lead to the formation of more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while oxidation and reduction can lead to the formation of alcohols, ketones, or other functionalized compounds .
Aplicaciones Científicas De Investigación
2-(3-Bromophenyl)-1H-imidazo(4,5-b)pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mecanismo De Acción
The mechanism of action of 2-(3-Bromophenyl)-1H-imidazo(4,5-b)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
2-(Substituted phenyl)oxazolo[4,5-b]pyridine: Known for its antimicrobial properties.
Pyrimido[4,5-b]quinolines: Studied for their anticancer activity.
Thiazolo[4,5-b]pyridines: Exhibits a broad spectrum of pharmacological activities.
Uniqueness
2-(3-Bromophenyl)-1H-imidazo(4,5-b)pyridine is unique due to its specific bromophenyl substitution, which imparts distinct chemical and biological properties. This substitution can enhance its binding affinity to certain biological targets, making it a valuable compound in medicinal chemistry .
Propiedades
Número CAS |
75007-85-1 |
|---|---|
Fórmula molecular |
C12H8BrN3 |
Peso molecular |
274.12 g/mol |
Nombre IUPAC |
2-(3-bromophenyl)-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C12H8BrN3/c13-9-4-1-3-8(7-9)11-15-10-5-2-6-14-12(10)16-11/h1-7H,(H,14,15,16) |
Clave InChI |
QLPAEKQUGOLXLH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Br)C2=NC3=C(N2)C=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



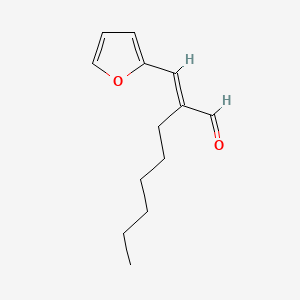
![ethyl N-[1-(ethoxycarbonylamino)-2-methylpropan-2-yl]-N-phenylcarbamate](/img/structure/B13782914.png)

